1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene
Overview
Description
“1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene” is a chemical compound with the molecular formula C15H11F2NO2S . It has a molecular weight of 307.3 g/mol . This compound has attracted the attention of researchers due to its unique properties and burgeoning potential in various fields.
Molecular Structure Analysis
The molecular structure of “1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene” consists of a benzene ring with two fluorine atoms, an isocyano group, and a tosylmethyl group . The exact 3D structure is not provided in the searched resources.
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene” include a molecular weight of 307.3 g/mol . Other specific properties such as density, boiling point, and melting point are not provided in the searched resources .
Scientific Research Applications
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Medicinal Chemistry of Isocyanides
- Isocyanides have shown potent biological activity as antibacterial, antifungal, antimalarial, antifouling, and antitumoral compounds .
- The isocyanide functional group is considered an unconventional pharmacophore especially useful as a metal coordinating warhead .
- Despite their potential, isocyanides have not gained a good reputation among medicinal chemists who have erroneously considered them either too reactive or metabolically unstable .
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Catalytic Hydrogenolysis of Difluorocyclopropane Compounds
- Difluorocyclopropane compounds were hydrogenolyzed over PdO or Raney nickel .
- The C2–C3 bond of the cyclopropane ring underwent cleavage exclusively over both catalysts .
- The contribution of the fluorine substituent to the lengthening and weakening the C2–C3 bond of the cyclopropane ring seems to become a dominant factor in the regioselectivity .
properties
IUPAC Name |
1,2-difluoro-3-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO2S/c1-10-6-8-11(9-7-10)21(19,20)15(18-2)12-4-3-5-13(16)14(12)17/h3-9,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVYWHBARPHMBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=C(C(=CC=C2)F)F)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674271 | |
Record name | 1,2-Difluoro-3-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Difluoro-3-(isocyano(tosyl)methyl)benzene | |
CAS RN |
660431-67-4 | |
Record name | Benzene, 1,2-difluoro-3-[isocyano[(4-methylphenyl)sulfonyl]methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=660431-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Difluoro-3-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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